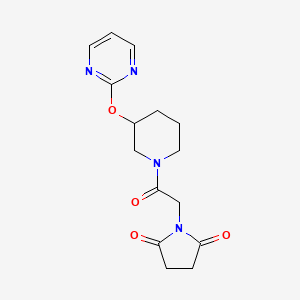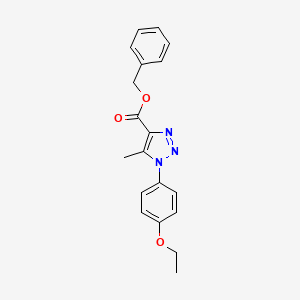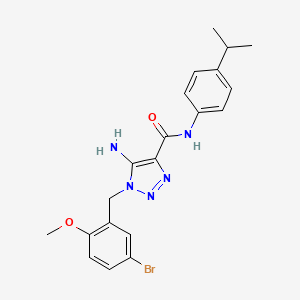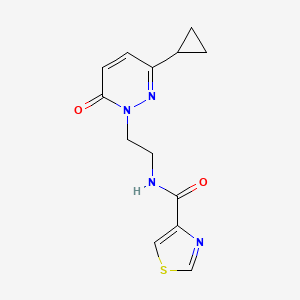![molecular formula C27H25Br2N3O2 B2791087 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide CAS No. 313398-50-4](/img/structure/B2791087.png)
4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with two bromophenyl groups and a butanamide group. Bromophenyl groups are aromatic rings containing a bromine atom, and butanamide is a four-carbon chain with a carbonyl (C=O) and an amine (NH2) group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a 1,3-dipolar cycloaddition or a similar process. The bromophenyl groups could be added through electrophilic aromatic substitution reactions, and the butanamide group could be added through a reaction such as nucleophilic acyl substitution.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring and the various substituents. The bromophenyl groups would likely add significant weight and size to the molecule, and the butanamide group could introduce some polarity.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The bromine atoms on the bromophenyl groups could potentially be replaced in a substitution reaction, and the butanamide group could undergo various reactions involving the carbonyl or the amine.Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions about the physical and chemical properties of this compound. It would likely be a solid at room temperature, and due to the presence of the bromine atoms, it would likely be relatively heavy for its size. The butanamide group could allow for some solubility in water, although the bromophenyl groups might make the compound overall more soluble in organic solvents.Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. The presence of bromine atoms means that it could potentially be hazardous if ingested or inhaled, and it could potentially be irritating to the skin or eyes.
Zukünftige Richtungen
Research into pyrazole derivatives is ongoing, and new compounds are being synthesized and tested for various biological activities. This compound, with its combination of a pyrazole ring, bromophenyl groups, and a butanamide group, could potentially have interesting biological properties and could be a subject of future research.
Please note that these are general observations and predictions based on the structure of the compound, and the actual properties and behavior of the compound could be different. For accurate information, experimental data would be needed.
Eigenschaften
IUPAC Name |
4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Br2N3O2/c1-17-4-3-5-18(2)27(17)30-25(33)14-15-26(34)32-24(20-8-12-22(29)13-9-20)16-23(31-32)19-6-10-21(28)11-7-19/h3-13,24H,14-16H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVXHQPPXAFMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2791009.png)
![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)
![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)
![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)